5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil

Radiopharmaceutical synthesis Halodestannylation No-carrier-added labeling

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (CAS 213136-14-2), also referred to as FTAU, is an organotin-functionalized nucleoside analogue belonging to the 2′-fluoro-substituted arabinofuranosyluracil class. The compound serves as a dedicated stannylated precursor for the preparation of radiohalogenated molecular imaging and therapeutic agents, specifically 5-[¹²³/¹²⁴/¹²⁵/¹³¹I]iodo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (FIAU) and its ²¹¹At-astatinated analogue (FAAU), via electrophilic halodestannylation.

Molecular Formula C12H19FN2O5Sn
Molecular Weight 409 g/mol
CAS No. 213136-14-2
Cat. No. B3368515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil
CAS213136-14-2
Molecular FormulaC12H19FN2O5Sn
Molecular Weight409 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
InChIInChI=1S/C9H10FN2O5.3CH3.Sn/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16;;;;/h2,4,6-8,13,15H,3H2,(H,11,14,16);3*1H3;/t4-,6+,7-,8-;;;;/m1..../s1
InChIKeyADAHQGOBSHHLQG-FNDYBIIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Trimethylstannyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (FTAU) – Procurement-Relevant Identity and Role as a Radiopharmaceutical Precursor


5-Trimethylstannyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (CAS 213136-14-2), also referred to as FTAU, is an organotin-functionalized nucleoside analogue belonging to the 2′-fluoro-substituted arabinofuranosyluracil class [1]. The compound serves as a dedicated stannylated precursor for the preparation of radiohalogenated molecular imaging and therapeutic agents, specifically 5-[¹²³/¹²⁴/¹²⁵/¹³¹I]iodo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (FIAU) and its ²¹¹At-astatinated analogue (FAAU), via electrophilic halodestannylation [1][2]. Its defining structural feature is the trimethylstannyl group at the 5-position of the uracil ring, which enables site-specific radiolabeling under mild, no-carrier-added conditions — a capability not shared by the unsubstituted 2′-fluoro-arabinofuranosyluracil (FAU) precursor that requires direct electrophilic halogenation [1].

Why 5-Trimethylstannyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil Cannot Be Interchanged with Other Stannylated Nucleoside Precursors


Interchanging FTAU with alternative stannylated nucleoside precursors — such as 5-(trimethylstannyl)-2′-deoxyuridine (the IUdR/AUdR precursor) or 5-tributylstannyl-2′-fluoro-1-β-D-arabinofuranosyluracil — introduces three critical failure points: (i) loss of the 2′-fluoro substitution that confers the enhanced metabolic stability and reduced deiodination documented for FIAU compared to IUdR [1]; (ii) alteration of the stannyl group reactivity, where the trimethylstannyl moiety provides higher halodestannylation reactivity than the tributylstannyl analogue, enabling shorter reaction times and milder conditions, albeit with higher organotin toxicity requiring appropriate handling precautions [2]; and (iii) forfeiture of dual-halogen compatibility, as the unsubstituted FAU precursor cannot be astatinated, precluding access to the alpha-particle-emitting FAAU analogue [1]. These chemical and biological performance gaps make generic substitution scientifically invalid when the target application requires the specific radiolabeling efficiency, in vivo stability, and versatility uniquely delivered by FTAU.

Quantitative Head-to-Head Evidence: 5-Trimethylstannyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil Differentiation Data


Radiochemical Yield of Halodestannylation: FTAU vs. Unsubstituted FAU Precursor

FTAU enables preparation of both [¹²⁵/¹³¹I]FIAU and [²¹¹At]FAAU in >85% radiochemical yield under mild oxidative conditions, whereas the unsubstituted 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (FAU) precursor requires direct electrophilic halogenation that is incompatible with astatination and typically yields lower specific activities [1]. The stannylated route additionally reduces total synthesis time and avoids harsh oxidizing agents that can degrade the nucleoside [1].

Radiopharmaceutical synthesis Halodestannylation No-carrier-added labeling

Radiochemical Purity and In Vitro Stability of FTAU-Derived ¹²⁵I-FIAU

Using a rotary evaporation radiolabeling method, FTAU was converted to ¹²⁵I-FIAU with a mean labeling rate of (81 ± 0.38)% (n=5) and a post-purification radiochemical purity of (98.01 ± 0.40)% (n=5) [1]. The purified product retained >96% radiochemical purity over 0.5–24 h in normal human serum and saline at 37°C [1]. In comparison, the tributylstannyl-FTAU analogue achieves labeling yields >95% and purity >98% by radio-TLC, suggesting comparable end-product quality but with the trimethylstannyl variant offering faster reaction kinetics due to higher stannyl group reactivity .

Quality control Radiochemical purity In vitro stability

Cellular Uptake: 20-Fold Enhancement of FIAU Over IUdR in Human Glioma Cells

The uptake of [¹²⁵I]FIAU (derived from FTAU) in D-247 MG human glioma cells was 20-fold higher than that of [¹²⁵I]IUdR over an activity concentration range of 5–100 kBq/mL in vitro [1]. This difference is directly attributable to the 2′-fluoro substitution of the arabinofuranosyl sugar, which is preserved through the FTAU precursor. The unsubstituted IUdR (derived from 5-(trimethylstannyl)-2′-deoxyuridine) lacks this modification and shows correspondingly lower cellular accumulation [1].

Cellular uptake Glioma Nucleoside transporter

In Vivo Deiodination Resistance: 5-Fold Lower Thyroid Accumulation for FIAU vs. IUdR

Accumulation of radioiodine in mouse thyroid in vivo with [¹³¹I]FIAU was fivefold lower than with [¹²⁵I]IUdR, demonstrating that the 2′-fluoro modification significantly reduces susceptibility to in vivo deiodination [1]. This stability advantage is inherent to the FIAU product generated from FTAU and is not achievable with the non-fluorinated IUdR precursor 5-(trimethylstannyl)-2′-deoxyuridine [1]. Reduced free iodide accumulation in thyroid also implies lower background signal and reduced radiation dose to non-target tissues.

In vivo stability Deiodination Thyroid uptake

Serum and Whole-Blood Stability of Fluorinated vs. Non-Fluorinated Analogues

The in vitro serum stability of both 2′-fluorine-substituted derivatives (FIAU and FAAU, prepared from FTAU) was higher than that of the corresponding unsubstituted parents (IUdR and AUdR), with the enhanced stability being even more apparent in whole blood [1]. This stability differential is a direct consequence of the 2′-fluoro-arabino configuration that resists phosphorolytic cleavage of the glycosidic bond, a liability of non-fluorinated 2′-deoxyuridine analogues [1].

Metabolic stability Serum stability Glycosidic bond

Procurement-Driven Application Scenarios for 5-Trimethylstannyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (FTAU)


HSV1-tk Reporter Gene Imaging with SPECT and PET Radioisotopes

FTAU enables the on-demand radiosynthesis of ¹²³I-FIAU (SPECT) and ¹²⁴I-FIAU (PET) for non-invasive imaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene expression. The >85% radiochemical yield from FTAU [1] and 98% post-purification purity [2] make it suitable for routine preclinical imaging production. The 20-fold cellular uptake advantage of FIAU over IUdR in HSV1-tk-expressing models [1] directly enhances imaging sensitivity, while the 5-fold lower in vivo deiodination [1] reduces thyroid background.

Alpha-Particle Targeted Therapy Using ²¹¹At-FAAU

FTAU is the only established precursor that provides access to both iodine-radiolabeled FIAU and the alpha-particle-emitting analogue ²¹¹At-FAAU in >85% yield from the same starting material [1]. This dual-halogen platform supports theranostic pair development where ¹²⁴I-FIAU provides PET-based dosimetry and ²¹¹At-FAAU delivers high-LET alpha-particle cytotoxicity. The unsubstituted FAU precursor cannot be astatinated, making FTAU the sole choice for groups developing ²¹¹At-labeled nucleoside therapeutics [1].

Preclinical Biodistribution and Pharmacokinetic Studies of Radiolabeled Nucleosides

The documented in vivo stability profile — including rapid blood clearance, predominant renal excretion, and myocardial washout by 24 h [2] — positions FTAU-derived ¹²⁵I-FIAU as a validated probe for preclinical biodistribution studies. The >96% radiochemical purity retention in serum over 24 h [2] ensures that pharmacokinetic measurements are not confounded by radiolytic or metabolic degradation products.

Trimethylstannyl vs. Tributylstannyl Selection for High-Throughput Radiopharmaceutical Production

For laboratories evaluating stannylated FIAU precursors, the choice between trimethylstannyl-FTAU and tributylstannyl-FTAU involves a trade-off: trimethylstannyl compounds exhibit higher reactivity in halodestannylation, enabling shorter reaction times under mild conditions, but carry approximately 1000-fold higher organotin toxicity [3]. Procurement decisions should weigh this reactivity advantage against the additional handling and waste-disposal costs. The >85% radiochemical yield for trimethylstannyl-FTAU [1] is comparable to the >95% yield reported for the tributylstannyl analogue , suggesting that throughput-driven facilities may favor the less toxic tributylstannyl variant, while facilities prioritizing reaction speed and mild conditions may prefer trimethylstannyl-FTAU.

Quote Request

Request a Quote for 5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.